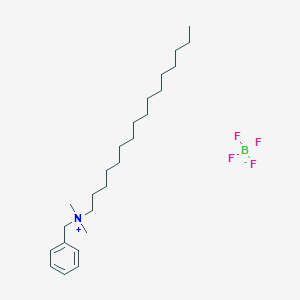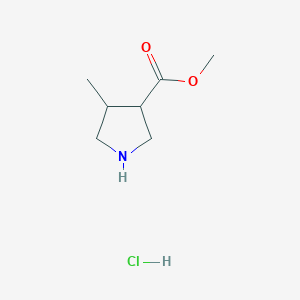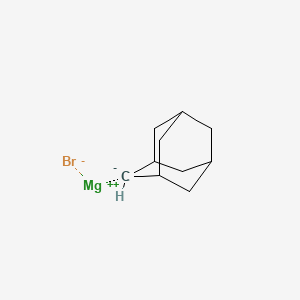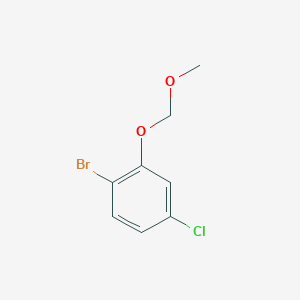
Benzyldimethylhexadecylammonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethylhexadecylammonium tetrafluoroborate (BDHTA) is a quaternary ammonium salt with a broad range of applications in the fields of organic synthesis, biochemistry, and analytical chemistry. It is a colorless, water-soluble compound with a molecular weight of 603.73 g/mol. BDHTA is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a surfactant in analytical chemistry, and as a catalyst in biochemistry. In addition, BDHTA has been used in the development of new materials and in the study of enzyme-catalyzed reactions.
Scientific Research Applications
Benzyldimethylhexadecylammonium tetrafluoroborate has been used in a variety of scientific research applications. It is used as a surfactant in analytical chemistry for the extraction of lipophilic compounds. It has also been used as a catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions. In addition, Benzyldimethylhexadecylammonium tetrafluoroborate has been used to study the structure and function of proteins, and in the development of new materials.
Mechanism of Action
Benzyldimethylhexadecylammonium tetrafluoroborate acts as a surfactant to reduce the surface tension of aqueous solutions. This allows it to facilitate the extraction of lipophilic compounds from aqueous solutions. In addition, Benzyldimethylhexadecylammonium tetrafluoroborate has been found to be an effective catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Benzyldimethylhexadecylammonium tetrafluoroborate is a non-toxic compound that is not known to have any adverse effects on human health. It is not absorbed through the skin and is not known to cause skin irritation. However, it should be handled with care, as it can cause eye and skin irritation if it comes into contact with the eyes or skin.
Advantages and Limitations for Lab Experiments
The main advantage of using Benzyldimethylhexadecylammonium tetrafluoroborate in laboratory experiments is its ability to facilitate the extraction of lipophilic compounds from aqueous solutions. It is also an effective catalyst in the synthesis of polymers and in the study of enzyme-catalyzed reactions. However, Benzyldimethylhexadecylammonium tetrafluoroborate is not suitable for use in experiments involving the extraction of hydrophilic compounds, as it has no effect on the surface tension of aqueous solutions.
Future Directions
Future research on Benzyldimethylhexadecylammonium tetrafluoroborate could focus on its potential applications in the development of new materials, such as nanomaterials and biomaterials. In addition, further research could be conducted on its ability to catalyze the synthesis of polymers and on its potential use as a surfactant in analytical chemistry. Finally, further research could be conducted on its ability to interact with proteins and enzymes, and its potential use in drug delivery systems.
Synthesis Methods
Benzyldimethylhexadecylammonium tetrafluoroborate is synthesized from benzyldimethylamine and hexadecyltrimethylammonium bromide in the presence of anhydrous HF. The reaction is carried out at room temperature for 1-2 hours and yields a white, crystalline solid. The product is then purified by recrystallization from aqueous methanol.
properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.BF4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3,4)5/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUTUZMARIMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethylhexadecylammonium tetrafluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)







![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)

